

# Application Notes and Protocols for AZD8154 Cell-Based Assays in Lymphocytes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AZD8154** is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma ( $\gamma$ ) and delta ( $\delta$ ) isoforms, which are predominantly expressed in leukocytes.[1][2][3] These isoforms play a crucial role in regulating immune cell signaling, making **AZD8154** a valuable tool for investigating the PI3K pathway in lymphocytes and a potential therapeutic agent for immune-mediated diseases.[4][5] These application notes provide detailed protocols for utilizing **AZD8154** in key cell-based assays with human peripheral blood mononuclear cells (PBMCs), which are rich in lymphocytes. The provided methodologies cover the assessment of **AZD8154**'s impact on lymphocyte proliferation, cytokine release, and intracellular signaling.

## **Mechanism of Action**

**AZD8154** exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. In lymphocytes, activation of cell surface receptors, such as the T cell receptor (TCR) and costimulatory molecules like CD28, leads to the recruitment and activation of PI3Kγ and PI3Kδ. These kinases phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the regulation of cellular processes such as proliferation, survival, and cytokine production. By



inhibiting PI3Ky and PI3K $\delta$ , **AZD8154** effectively blocks the generation of PIP3 and subsequent downstream signaling events.

# **Quantitative Data Summary**

The inhibitory activity of **AZD8154** against various PI3K isoforms has been characterized in both biochemical and cell-based assays. The following tables summarize the available quantitative data for easy comparison.

Table 1: In Vitro Inhibition of PI3K Isoforms by AZD8154

| PI3K Isoform | Species | pIC50 | IC50 (nM) |
|--------------|---------|-------|-----------|
| РІЗКу        | Human   | 9.1   | 0.79      |
| Dog          | 8.5     | 3.0   |           |
| Mouse        | 8.0     | 9.5   | _         |
| ΡΙ3Κδ        | Human   | 9.2   | 0.69      |
| Dog          | 8.5     | 3.4   |           |
| Mouse        | 8.6     | 2.7   | -         |
| ΡΙ3Κα        | Human   | 7.2   | 61        |
| Dog          | 7.5     | 30    |           |
| Mouse        | 7.8     | 15    | -         |
| РІЗКβ        | Human   | 5.9   | 1400      |
| Dog          | 6.5     | 301   |           |
| Mouse        | 5.6     | 2600  | _         |

Table 2: Cell-Based Inhibition of PI3K Isoforms by AZD8154



| PI3K Isoform | Cell Line | pIC50 | IC50 (nM) |
|--------------|-----------|-------|-----------|
| РІЗКу        | RAW 264.7 | 9.1   | 0.76      |
| ΡΙ3Κδ        | JEKO-1    | 8.4   | 4.3       |
| ΡΙ3Κα        | PDPK1     | <4.7  | >18400    |
| РІЗКβ        | TOR7      | <4.5  | >30000    |

# **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: PI3Ky/ $\delta$  signaling pathway in lymphocytes and the inhibitory action of **AZD8154**.



# Experimental Protocols Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate upon stimulation, a key function of T cells. **AZD8154** is expected to inhibit this process by blocking PI3K-mediated signaling.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
   100 U/mL penicillin, and 100 μg/mL streptomycin
- Ficoll-Paque PLUS
- Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
- AZD8154 (dissolved in DMSO)
- Cell Proliferation Dye (e.g., CFSE or eFluor 450)
- 96-well round-bottom plates
- Flow cytometer

#### Protocol:

- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Cell Staining: Resuspend PBMCs at 1 x 10<sup>7</sup> cells/mL in serum-free RPMI-1640 and label with a cell proliferation dye according to the manufacturer's instructions.
- Cell Seeding: Wash and resuspend the stained PBMCs in complete RPMI-1640 medium at 2 x 10^6 cells/mL. Seed 100  $\mu$ L of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.



- Compound Treatment: Prepare serial dilutions of AZD8154 in complete RPMI-1640 medium.
   Add 50 μL of the AZD8154 dilutions to the appropriate wells. Include a vehicle control
   (DMSO) and an unstimulated control. A typical concentration range to test for AZD8154
   would be from 1 nM to 10 μM.
- Stimulation: Add 50  $\mu$ L of a stimulating agent (e.g., PHA at a final concentration of 5  $\mu$ g/mL or anti-CD3/CD28 beads at the manufacturer's recommended ratio) to the appropriate wells. The final volume in each well should be 200  $\mu$ L.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days.
- Flow Cytometry Analysis:
  - Harvest the cells and wash with PBS containing 2% FBS.
  - Acquire samples on a flow cytometer.
  - Gate on the lymphocyte population based on forward and side scatter.
  - Analyze the dilution of the proliferation dye to determine the percentage of divided cells and the proliferation index.

## **Cytokine Release Assay**

This assay quantifies the production of key cytokines by lymphocytes following stimulation. **AZD8154** is expected to reduce the release of pro-inflammatory cytokines. Studies have shown that **AZD8154** dose-dependently inhibits cytokine release from PBMCs stimulated with anti-CD2, CD3, and CD28 antibodies.

#### Materials:

- Human PBMCs
- Complete RPMI-1640 medium
- Anti-CD2, anti-CD3, and anti-CD28 antibodies
- AZD8154 (dissolved in DMSO)



- 96-well flat-bottom plates
- ELISA or multiplex cytokine assay kit (e.g., for IFN-γ, IL-2, TNF-α)

#### Protocol:

- PBMC Isolation and Seeding: Isolate PBMCs as described previously and resuspend in complete RPMI-1640 at 1 x 10^6 cells/mL. Seed 100  $\mu$ L of the cell suspension into each well of a 96-well flat-bottom plate.
- Compound Treatment: Add 50 μL of AZD8154 dilutions (e.g., 1 nM to 10 μM) or vehicle control to the wells.
- Stimulation: Add 50 μL of a cocktail of anti-CD2, anti-CD3, and anti-CD28 antibodies (final concentration of 1 μg/mL each) to stimulate the cells.
- Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
- Cytokine Quantification: Measure the concentration of cytokines in the supernatant using an ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.

## **Western Blot for PI3K Pathway Activation**

This protocol allows for the direct assessment of **AZD8154**'s effect on the phosphorylation of key downstream targets in the PI3K pathway, such as AKT and S6 ribosomal protein. A reduction in the phosphorylation of these proteins indicates target engagement and pathway inhibition.

#### Materials:

- Human PBMCs
- Complete RPMI-1640 medium
- Anti-CD3/CD28 antibodies or beads



- AZD8154 (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis equipment
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 (Ser235/236), anti-total S6)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Protocol:

- · Cell Treatment:
  - Isolate and culture PBMCs in complete RPMI-1640.
  - Pre-treat the cells with various concentrations of AZD8154 or vehicle for 1-2 hours.
  - Stimulate the cells with anti-CD3/CD28 antibodies or beads for 15-30 minutes.
- Cell Lysis:
  - Harvest the cells by centrifugation and wash with ice-cold PBS.
  - Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
  - Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.



- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blot:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
  - Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: General experimental workflow for evaluating **AZD8154** in lymphocyte-based assays.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. brd.nci.nih.gov [brd.nci.nih.gov]
- 2. AZD8154 [openinnovation.astrazeneca.com]
- 3. researchgate.net [researchgate.net]
- 4. High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for Screening Small Molecules PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD8154 Cell-Based Assays in Lymphocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821542#azd8154-cell-based-assay-in-lymphocytes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com